molecular formula C14H11F2NO2 B14768906 4-(Benzyloxy)-2,6-difluorobenzamide

4-(Benzyloxy)-2,6-difluorobenzamide

Cat. No.: B14768906
M. Wt: 263.24 g/mol
InChI Key: OTYVWKKJUDYWRO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-difluorobenzamide typically involves the following steps:

    Benzylation of 2,6-difluorophenol: The initial step involves the benzylation of 2,6-difluorophenol using benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(benzyloxy)-2,6-difluorophenol.

    Conversion to Benzamide: The benzyloxy-substituted phenol is then converted to the corresponding benzamide by reacting it with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 4-(Benzyloxy)-2,6-difluorobenzoic acid.

    Reduction: 4-(Benzyloxy)-2,6-difluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,6-difluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and fluorine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of fluorine atoms.

    4-(Benzyloxy)-2,6-dichlorobenzamide: Contains chlorine atoms instead of fluorine.

    4-(Benzyloxy)-2,6-dimethylbenzamide: Contains methyl groups instead of fluorine.

Uniqueness: 4-(Benzyloxy)-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

2,6-difluoro-4-phenylmethoxybenzamide

InChI

InChI=1S/C14H11F2NO2/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18)

InChI Key

OTYVWKKJUDYWRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)N)F

Origin of Product

United States

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